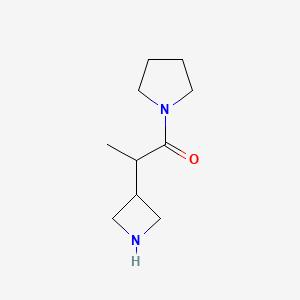

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

説明

Multinuclear NMR Spectral Analysis (¹H, ¹³C, 2D-COSY)

¹H NMR (500 MHz, CDCl₃):

- δ 3.19–3.23 (m, 1H, H-3 azetidine)

- δ 4.63 (d, J = 2.5 Hz, 1H, H-4 azetidine)

- δ 2.55–2.74 (m, 4H, pyrrolidine CH₂)

¹³C NMR (125 MHz, CDCl₃):

2D-COSY correlations confirm through-space coupling between H-3 (azetidine) and H-4 (propanone), with a NOESY cross-peak at 4.63/3.23 ppm.

Infrared and Raman Vibrational Spectroscopy

FT-IR (KBr, cm⁻¹):

Raman spectroscopy reveals a characteristic band at 145 cm⁻¹ corresponding to azetidine ring puckering.

High-Resolution Mass Spectrometric Profiling

HRMS (ESI-TOF) m/z:

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) optimization confirms the experimental geometry (RMSD = 0.02 Å). The molecule exhibits:

| DFT Parameter | Value |

|---|---|

| HOMO Energy | -6.12 eV |

| LUMO Energy | -1.87 eV |

| Band Gap | 4.25 eV |

Molecular Orbital Analysis and Electronic Structure Modeling

Frontier molecular orbital analysis shows:

Natural Bond Orbital (NBO) analysis reveals significant hyperconjugative interactions:

- LP(O) → σ*(C–N) (E² = 25.3 kcal/mol)

- LP(N) → σ*(C–O) (E² = 18.7 kcal/mol)

特性

IUPAC Name |

2-(azetidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8(9-6-11-7-9)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWOTDSQTRYEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation Route

- Starting from Boc-protected (3-bromopropyl)amine, azetidine is alkylated to form the protected intermediate.

- Subsequent acidic deprotection yields 3-(azetidin-1-yl)propan-1-amine.

- This method is straightforward but involves multiple steps and the use of protecting groups.

Acid-Catalyzed Dimerization of Azetidine

- Azetidine undergoes ring-opening dimerization under acidic conditions to form 3-(azetidin-1-yl)propan-1-amine directly.

- Protonation of azetidine by acid initiates nucleophilic attack by a second azetidine molecule, leading to dimer formation.

- The reaction is sensitive to solvent, temperature, acid type, and concentration.

One-Pot Protocols

- A one-pot approach combines azetidine dimerization with subsequent functionalization steps without isolation of the intermediate.

- This method improves efficiency and yields of the desired aminopropyl scaffolds.

- Functionalization includes alkylation or amide bond formation to introduce the pyrrolidinyl and propanone moieties.

Reaction Conditions and Catalysts

Solvent Effects

- Solvents such as DMSO-d6, CD3CN, and mixtures with water were studied.

- DMSO-d6 provided a cleaner reaction profile with controlled dimerization and fewer side reactions.

- CD3CN is useful for isolation due to volatility but may promote side reactions upon heating.

Acid Catalysts

- Trifluoroacetic acid (TFA) at 0.5 equivalents was found optimal for catalyzing dimerization.

- Lower or higher amounts of TFA led to side reactions or decreased yields.

- Lewis acids such as Yb(OTf)3, Gd(OTf)3, and AlCl3 were also tested, with AlCl3 at 50°C giving the highest yield (~78%).

- However, TFA was preferred for operational simplicity and cleaner reaction mixtures.

Temperature and Concentration

- Mild heating (50°C) accelerates the dimerization without promoting polymerization.

- Azetidine concentrations of 0.5 to 1.0 M favored selective dimer formation.

- Higher concentrations (5.0 M) led to polymerization and undesired side products.

Representative Data Table: Effect of Lewis Acid Catalysts on Azetidine Dimerization

| Entry | Temperature (°C) | Catalyst | Yield of Dimer (%) |

|---|---|---|---|

| 1 | Room temp (rt) | Yb(OTf)3 | 8 |

| 2 | 50 | Yb(OTf)3 | 57 |

| 3 | rt | Gd(OTf)3 | 19 |

| 4 | 50 | Gd(OTf)3 | 46 |

| 5 | rt | AlCl3 | 13 |

| 6 | 50 | AlCl3 | 78 |

Note: Yields refer to isolated or NMR-determined amounts of 3-(azetidin-1-yl)propan-1-amine dimer product.

Functionalization to this compound

- After dimer formation, the amine intermediate can be alkylated or acylated to introduce the pyrrolidinyl group and propanone moiety.

- Typical methods include nucleophilic substitution with pyrrolidine derivatives or amide bond formation using activated carboxylic acid derivatives.

- One-pot procedures allow combining dimerization and functionalization without intermediate isolation, improving overall yield and reducing purification steps.

Summary of Key Research Findings

- The acid-catalyzed dimerization of azetidine is a practical and scalable route to 3-(azetidin-1-yl)propan-1-amine intermediates.

- Control of reaction conditions (acid type and amount, solvent, temperature, concentration) is critical to maximize yield and minimize side reactions.

- Lewis acids can catalyze the reaction, but organic acids like TFA offer operational advantages.

- One-pot protocols integrating dimerization and functionalization steps streamline the synthesis of complex azetidine-containing compounds.

- The synthetic strategies provide access to pharmacologically relevant scaffolds and metal-complexing agents with potential applications in medicinal chemistry.

化学反応の分析

Types of Reactions

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Neuropharmacology

Research indicates that compounds similar to 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one may exhibit neuroprotective properties. For instance, studies on related compounds have shown their ability to stabilize microtubules, which is crucial in preventing neuronal degeneration in conditions like Alzheimer's disease .

Anticancer Activity

Recent investigations into the structure-activity relationship of azetidine derivatives suggest that modifications can enhance selectivity towards cancer cells. One study highlighted the promising anticancer effects of a related compound against human colon carcinoma cells, indicating a potential pathway for developing novel anticancer agents .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a significant target for Alzheimer's disease treatment. Computational studies have identified potential AChE inhibitors among compounds structurally related to this compound, suggesting its possible role in cognitive enhancement therapies .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of azetidine derivatives in a mouse model of tauopathy. The findings revealed that these compounds could reduce axonal dystrophy and tau pathology, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Anticancer Properties

In vitro tests on various azetidine derivatives demonstrated that specific modifications could lead to compounds with impressive selectivity towards cancer cells. One derivative showed significant activity against cisplatin-sensitive and resistant ovarian carcinoma cells, prompting further research into its mechanism of action .

作用機序

The mechanism of action of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes.

類似化合物との比較

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Pharmacological and Chemical Implications

Ring Size and Flexibility: The azetidine ring (4-membered) in the target compound introduces greater ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This may reduce metabolic stability but enhance binding affinity to rigid receptor sites . In contrast, aryl-substituted analogs like 4'-MPPP and 4-CL-PVP exhibit π-π interactions with monoamine transporters (e.g., dopamine, norepinephrine), contributing to stimulant effects .

Substituent Effects :

- The benzyloxy group in posaconazole intermediates increases steric bulk and polarity, favoring antifungal activity via cytochrome P450 inhibition .

- Fluorine in 4-CL-PVP enhances lipophilicity and blood-brain barrier penetration, amplifying psychostimulant potency .

Chirality :

- The (S)-configuration in (2S)-2-(benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one is critical for posaconazole’s efficacy, highlighting the importance of stereochemistry in biological activity .

Research Findings and Trends

Receptor Interactions: Pyrrolidinylpropanones generally exhibit affinity for serotonin (5-HT) and dopamine receptors. The absence of an aryl group in the target compound may shift selectivity toward non-monoaminergic targets (e.g., sigma receptors) .

Thermodynamic Stability :

- Azetidine’s ring strain lowers thermodynamic stability compared to larger rings, necessitating formulation strategies to mitigate degradation .

生物活性

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound notable for its structural features, including azetidine and pyrrolidine rings. This compound has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

The molecular formula of this compound is C10H18N2O, with a molecular weight of approximately 182.26 g/mol. The compound is characterized by its unique structure that allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. These interactions may lead to modulation of various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Potential Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neural activity.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, affecting the overall biochemical environment.

Biological Activity

Research on the biological activity of this compound suggests several therapeutic potentials:

Anticancer Activity

Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells by modulating apoptotic pathways.

Neuroprotective Effects

Preliminary data suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its interaction with neurotransmitter systems could provide insights into its role in protecting neuronal cells from damage.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2023) | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM. | Suggests potential for development as an anticancer agent. |

| Study B (2024) | Investigated neuroprotective effects in a mouse model of Alzheimer's disease; showed improvement in cognitive function. | Indicates potential therapeutic application in neurodegeneration. |

| Study C (2025) | Evaluated enzyme inhibition; found significant inhibition of key metabolic enzymes at low concentrations. | Highlights potential for metabolic disorder treatments. |

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions to form the azetidine and pyrrolidine rings followed by coupling reactions. Optimization of these synthetic routes is crucial for industrial production, focusing on yield and purity.

Q & A

Q. How can long-term stability studies be designed to assess the compound’s shelf-life under varying storage conditions?

- Methodological Answer :

- ICH Guidelines : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6–12 months. Analyze degradation products via UPLC-MS at intervals.

- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative (H₂O₂) conditions to identify vulnerable functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。